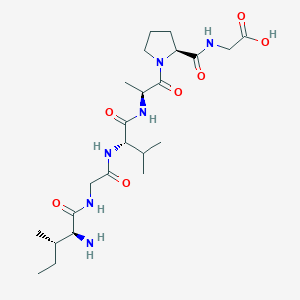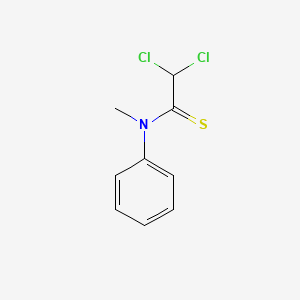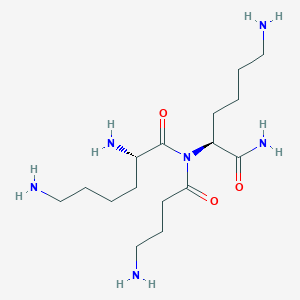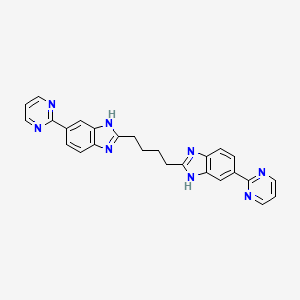![molecular formula C17H17NO2 B12613752 2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-52-2](/img/structure/B12613752.png)
2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C18H19NO2 It is a derivative of biphenyl, featuring methoxy and methyl substituents, as well as a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using a cyanide source such as copper(I) cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrile group can act as a hydrogen bond acceptor, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the methoxy and nitrile groups, making it less versatile in terms of chemical reactivity.
2,2’-Dimethoxybiphenyl:
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with different pharmacological properties.
Uniqueness
2’,4’-Dimethoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of methoxy, methyl, and nitrile groups on the biphenyl core.
Propiedades
Número CAS |
917839-52-2 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C17H17NO2/c1-11-7-13(10-18)16(8-12(11)2)15-6-5-14(19-3)9-17(15)20-4/h5-9H,1-4H3 |
Clave InChI |
STWCZPMJRAPWJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C2=C(C=C(C=C2)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)



![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)




![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
